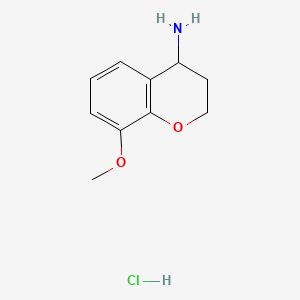

8-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Description

Table 1: Research Applications of Chroman-4-Amine Derivatives

The methoxy group at position 8 enhances electron density, potentially improving binding to hydrophobic enzyme pockets. Meanwhile, the amine group enables salt formation or covalent modification, facilitating targeted drug delivery.

Classification Within Chroman and Benzopyran Derivatives

This compound belongs to the chroman subclass of benzopyrans, characterized by a saturated pyran ring fused to a benzene ring. Its classification is defined by:

Table 2: Structural Comparison with Related Chroman Derivatives

The hydrochloride salt distinguishes it from neutral chroman amines, improving solubility for in vitro assays. Its planar structure aligns with flavonoid-like scaffolds, enabling π-π stacking in protein binding.

Relationship to Flavonoid Natural Products

Flavonoids, such as flavanones and isoflavones, share a benzopyran core but typically feature a ketone at position 4 and hydroxyl groups at positions 5 and 7. The target compound diverges by replacing the ketone with an amine and introducing a methoxy group at position 8. These modifications alter electronic properties and hydrogen-bonding capacity, enabling unique interactions compared to natural flavonoids. For example:

- Methoxy Group : Mimics methyl ethers in polymethoxyflavones, which enhance metabolic stability.

- Amine Group : Introduces basicity absent in most flavonoids, enabling salt formation and ionic interactions.

Synthetic analogs like this compound bridge flavonoid-inspired chemistry and modern drug design, offering tunable scaffolds for targeting enzymes like SIRT2 and AChE.

Properties

IUPAC Name |

8-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9;/h2-4,8H,5-6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSYDMYNXHKWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677630 | |

| Record name | 8-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191608-35-2 | |

| Record name | 2H-1-Benzopyran-4-amine, 3,4-dihydro-8-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191608-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Steps

-

Propionylation : (R)-3,4-dihydro-8-methoxy-1(2H)-benzopyran-3-amine is treated with propionyl chloride (3.73 mL, 42.6 mmol) and triethylamine (5.9 mL, 42.6 mmol) in anhydrous methylene chloride at 0°C. The mixture is stirred at room temperature for 2 hours to form the propanamide intermediate.

-

Reduction : Borane-dimethylsulfide (6.6 mL, 66.3 mmol) is added to the propanamide in tetrahydrofuran under reflux for 1 hour.

-

Acid Hydrolysis : A methanol-HCl (9:1) solution is introduced, followed by reflux to yield the hydrochloride salt.

Yield and Characterization

-

1H-NMR (200 MHz, CDCl3) : δ 6.80 (d, 1H), 6.61 (d, 1H), 3.83–3.81 (2s, 6H, OCH3), 3.21–2.90 (m, 5H).

| Parameter | Value |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.68 g/mol |

| Purity | 95% |

| Key Reagents | Borane-dimethylsulfide, HCl |

Cyclization of Chlorohydrin Derivatives

An alternative route, adapted from Shindikar and Viswanathan, involves epoxide ring-opening and cyclization:

Synthesis Steps

-

Epoxidation : 2-Methoxy phenol is converted to an oxirane intermediate using peracetic acid.

-

Chlorohydrin Formation : The epoxide undergoes ring cleavage with HCl to produce 8-methoxy-3-chloro-1,2-dihydroxybenzene.

-

Acylation and Cyclization : The chlorohydrin is acetylated, followed by stannic chloride-mediated cyclization to form 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol.

-

Amination : The hydroxyl group is replaced via azide formation (e.g., using NaN3) and subsequent reduction (e.g., Staudinger reaction) to introduce the amine.

Chemical Reactions Analysis

8-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to more reduced forms, such as dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

8-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has been investigated for its pharmacological properties. Research indicates that derivatives of benzopyran compounds exhibit a range of biological activities, including:

- Antioxidant Activity : Compounds in this class can scavenge free radicals and reduce oxidative stress, which is linked to various diseases .

- Anticancer Properties : Some studies suggest that benzopyran derivatives may inhibit cancer cell proliferation through various mechanisms .

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of benzopyran derivatives and their evaluation as potential anticancer agents. The findings indicated that specific substitutions on the benzopyran ring could enhance biological activity .

Polymer Science

The compound can be utilized in the synthesis of polybenzoxazines through thermal ring-opening polymerization. Polybenzoxazines are known for their excellent thermal stability and mechanical properties, making them suitable for:

- Aerospace Applications : Used in aircraft cabin materials due to their lightweight and high-strength characteristics.

- Electronic Packaging : Their insulating properties make them ideal for electronic components .

Data Table: Properties of Polybenzoxazines

| Property | Value |

|---|---|

| Glass Transition Temp | ~200 °C |

| Thermal Decomposition Temp | >400 °C |

| Flexural Strength | ~100 MPa |

| Dielectric Constant | ~3.5 |

Material Science

This compound is also explored for its role in developing new materials with enhanced properties:

- Conductive Polymers : Incorporation into conductive polymer matrices can improve electrical conductivity while maintaining mechanical integrity.

Case Study : Research on conductive polymers incorporating benzopyran derivatives demonstrated improved conductivity and stability under varying environmental conditions, suggesting potential applications in flexible electronics .

Mechanism of Action

The mechanism of action of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Methoxy vs. Halogen Substitutions: Methoxy groups (e.g., 6-OCH₃ in ) are electron-donating, enhancing aromatic ring electron density, which may influence solubility and reactivity. The 8-methoxy derivative’s larger substituent may introduce steric hindrance compared to smaller halogens like fluorine.

- Impact of Multiple Substitutions: The 6,8-dichloro analog () exhibits increased molecular weight (254.53 g/mol) and lipophilicity compared to monosubstituted derivatives, which could affect membrane permeability in biological systems.

Stereochemical Considerations

- The (4S) configuration is common in analogs like (4S)-7-fluoro () and (4S)-6-methoxy (), while (4R) is reported for 8-methyl derivatives ().

Physicochemical Properties

- Melting Points: Limited data are available, but 3-(4-methoxybenzoyl)-dihydropyrano[4,3-b]pyran derivatives melt at 125–178°C (), suggesting that substitution patterns significantly affect crystallinity.

- Solubility : Methoxy groups (polar) may enhance aqueous solubility compared to alkyl or halogen substituents.

Biological Activity

8-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS No. 1807940-14-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and various biological effects based on available research findings.

- Molecular Formula : C₁₀H₁₄ClNO

- Molecular Weight : 199.68 g/mol

- CAS Number : 1807940-14-2

- Synonyms : (R)-8-methylchroman-4-amine hydrochloride, (4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

The biological activity of this compound is attributed to its interaction with various molecular targets. It may influence enzyme activity and receptor binding, which can lead to modulation of cellular pathways involved in disease processes. The exact molecular targets remain to be fully elucidated, but preliminary studies suggest potential interactions with neurotransmitter systems and pathways related to inflammation and cancer.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of pathogenic bacteria, suggesting its potential use in treating infections.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound indicate that it may induce apoptosis in cancer cells. The compound has been tested in vitro against several cancer cell lines, showing a dose-dependent reduction in cell viability.

Neuroprotective Effects

The compound's structure suggests possible neuroprotective effects. Research indicates that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

Safety and Toxicology

The safety profile of this compound indicates some risks:

Q & A

Q. What are the recommended synthetic routes for 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride?

Methodological Answer:

- Cyclization of dihydrocoumarin precursors : Start with 8-methoxy-3,4-dihydrocoumarin (C10H10O3, MW 178.18) . React with ammonia or an amine source under reductive conditions (e.g., NaBH4 or H2/Pd-C) to introduce the 4-amine group.

- Chiral resolution : If stereochemistry is critical (e.g., (4S)- or (4R)-isomers), use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) .

- Purification : Recrystallize from ethanol/water mixtures to achieve ≥95% purity, verified by HPLC (λmax ~255 nm) .

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Analytical techniques :

- HPLC : Use a C18 column with UV detection (λmax 255–260 nm). A retention time of 8.2 min was reported for related benzopyran derivatives .

- NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 4.2 ppm (amine proton) .

- Mass spectrometry : Expected [M+H]+ at m/z 212.1 (C10H14ClNO2 requires 212.07) .

- Purity thresholds : Aim for ≥98% purity for biological assays, validated by triplicate HPLC runs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer:

Q. What strategies are recommended for studying the metabolic stability of this compound?

Methodological Answer:

- In vitro models :

- Liver microsomes : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS over 60 min. Calculate half-life (t1/2) using non-compartmental analysis .

- CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxyquinoline) .

- Metabolite identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at C7 or O-demethylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.